molecular formula C20H12ClN3O6 B11559028 4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate

4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11559028
M. Wt: 425.8 g/mol
InChI Key: VVDFNFCKGVKPNN-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine: Reacting 2-chloroaniline with benzaldehyde under acidic conditions to form the imine intermediate.

    Nitration: Nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions.

    Esterification: Coupling the imine intermediate with the nitrated benzoic acid derivative to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its complex structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The imine group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Bromophenylimino)methyl]phenyl 3,5-dinitrobenzoate
  • 4-[(2-Fluorophenylimino)methyl]phenyl 3,5-dinitrobenzoate
  • 4-[(2-Methylphenylimino)methyl]phenyl 3,5-dinitrobenzoate

Uniqueness

4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

Molecular Formula

C20H12ClN3O6

Molecular Weight

425.8 g/mol

IUPAC Name

[4-[(2-chlorophenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H12ClN3O6/c21-18-3-1-2-4-19(18)22-12-13-5-7-17(8-6-13)30-20(25)14-9-15(23(26)27)11-16(10-14)24(28)29/h1-12H

InChI Key

VVDFNFCKGVKPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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